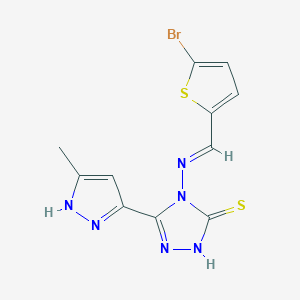

C11H9BrN6S2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN6S2 |

|---|---|

Molecular Weight |

369.3 g/mol |

IUPAC Name |

4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C11H9BrN6S2/c1-6-4-8(15-14-6)10-16-17-11(19)18(10)13-5-7-2-3-9(12)20-7/h2-5H,1H3,(H,14,15)(H,17,19)/b13-5+ |

InChI Key |

QXNPWACZJLYZLB-WLRTZDKTSA-N |

Isomeric SMILES |

CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br |

Canonical SMILES |

CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for C11h9brn6s2

Retrosynthetic Analysis and Target Molecule Disconnection

Retrosynthetic analysis is a foundational technique in organic synthesis used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. For the target molecule 1 (C11H9BrN6S2), the most logical and chemically sound disconnections are centered on the bonds formed in the final stages of the proposed synthesis.

The primary disconnection is the thioether (C-S) bond linking the 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings. This disconnection is based on the well-established nucleophilic aromatic substitution (SNAr) or alkylation reaction, where a thiol nucleophile displaces a leaving group. This approach simplifies the molecule into two key heterocyclic intermediates:

Synthon A: A nucleophilic triazole precursor, 4-methyl-4H-1,2,4-triazole-3-thiol (2) .

Synthon B: An electrophilic thiadiazole precursor, N-(4-bromophenyl)-5-chloro-1,3,4-thiadiazol-2-amine (3) , where chlorine acts as the leaving group.

These two intermediates can be further deconstructed:

Intermediate 2 (Triazole) : The 1,2,4-triazole ring can be disconnected at the N-C and C=S bonds, leading back to 4-methyl-3-thiosemicarbazide (4) and a one-carbon source like formic acid. Intermediate 4 is readily prepared from the reaction of methyl isothiocyanate (5) and hydrazine hydrate (B1144303) (6) .

Intermediate 3 (Thiadiazole) : The 2-amino-5-chloro-1,3,4-thiadiazole core is derived from a substituted thiosemicarbazide. The retrosynthetic path involves disconnecting the thiadiazole ring to reveal 1-(4-bromobenzoyl)-4-thiosemicarbazide , which itself can be traced back to 4-bromobenzoyl chloride and thiosemicarbazide . A more direct and established route for forming the 2-amino-5-halo-1,3,4-thiadiazole scaffold involves the cyclization of 1-(4-bromophenyl)thiourea (7) with a suitable reagent or the cyclization of a precursor like N-(4-bromophenyl)hydrazinecarbothioamide (8) with a C1 electrophile such as triphosgene. Intermediate 7 is accessible from 4-bromoaniline (9) .

Derivatization Strategies for Structural Modification of this compound

The developed synthetic route is highly amenable to the creation of structural analogs for structure-activity relationship (SAR) studies. The convergent nature of the synthesis allows for modifications to be made to different parts of the molecule by simply substituting the initial building blocks.

A library of analogs can be generated by systematically varying three key positions on the core scaffold of molecule 1 .

Modification of the Phenyl Ring (R¹): The 4-bromo substituent can be easily replaced. By starting with a diverse set of substituted anilines (e.g., 4-chloroaniline, 4-fluoroaniline, 4-methoxyaniline, 4-nitroaniline) in Stage 2 of the synthesis, a wide range of analogs with different electronic and steric properties at the R¹ position can be produced.

Modification of the Triazole Ring (R²): The N-methyl group on the triazole can be altered by using different substituted isothiocyanates (e.g., ethyl isothiocyanate, propyl isothiocyanate, phenyl isothiocyanate) in Stage 1. This allows for probing the steric and hydrophobic requirements of the pocket that this group occupies.

Modification of the Thioether Linker: The thioether bridge is a point for post-synthesis modification. Controlled oxidation using an agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® can convert the thioether into the corresponding sulfoxide (B87167) or sulfone. These modifications drastically alter the polarity, hydrogen-bonding capacity, and geometry of the linker.

These modifications can be implemented using parallel synthesis techniques, where arrays of starting materials are reacted in multi-well plates to rapidly generate a focused library of compounds for screening and analysis. The following interactive table illustrates a small, representative set of possible analogs.

| Analog ID | R¹ (Phenyl Sub.) | R² (Triazole Sub.) | Linker | Resulting Formula |

|---|---|---|---|---|

| C11H9FN6S2 | 4-Fluoro | Methyl | -S- | C11H9FN6S2 |

| C11H9ClN6S2 | 4-Chloro | Methyl | -S- | C11H9ClN6S2 |

| C12H12N6O2S2 | 4-Methoxy | Methyl | -S- | C12H12N6O2S2 |

| C12H11BrN6S2 | 4-Bromo | Ethyl | -S- | C12H11BrN6S2 |

| C11H9BrN6O2S2 | 4-Bromo | Methyl | -SO2- | C11H9BrN6O2S2 |

| C16H11BrN6S2 | 4-Bromo | Phenyl | -S- | C16H11BrN6S2 |

Stereoselective Synthesis Methodologies

Stereoselective synthesis is a critical area of chemical research focused on the preferential formation of one stereoisomer over others. chemistrydocs.comegrassbcollege.ac.in Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The control of stereochemistry is paramount in fields such as medicinal chemistry, where different stereoisomers of a drug can exhibit vastly different biological activities.

Common strategies for achieving stereoselectivity include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions. chemistrydocs.comuzh.ch Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. chemistrydocs.com Chiral catalysts, including enzymes and synthetic metal complexes, create a chiral environment that favors the formation of one enantiomer. chemistrydocs.com Substrate-controlled methods rely on existing stereocenters within the starting material to influence the creation of new ones. egrassbcollege.ac.in

Scale-Up Considerations for Laboratory to Preparative Production

The transition of a chemical synthesis from the laboratory bench to a larger, preparative scale is a complex process that requires careful consideration of numerous factors to ensure efficiency, safety, and reproducibility. eppendorf.combuss-ct.com While specific scale-up parameters for this compound cannot be detailed, general principles of chemical engineering and process chemistry would apply.

Key considerations in scaling up a chemical process include:

Reaction Kinetics and Thermodynamics: Understanding how reaction rates and heat transfer change with scale is crucial. Reactions that are easily controlled in small flasks can become difficult to manage in large reactors due to changes in the surface-area-to-volume ratio. buss-ct.com

Mass and Heat Transfer: Efficient mixing and temperature control are vital for maintaining consistent reaction conditions and preventing the formation of byproducts. eppendorf.comresearchgate.net The choice of reactor design and agitation method is critical in this regard. researchgate.net

Reagent and Solvent Handling: The logistics of handling large quantities of chemicals, including their addition rates and the management of solvent volumes, become significant challenges at larger scales. researchopenworld.com

Process Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with large-scale reactions, such as exothermic events or the handling of hazardous materials.

Downstream Processing: The isolation and purification of the final product must be scalable. Techniques that are feasible in the lab, such as column chromatography, may not be practical for large quantities, necessitating the development of alternative methods like crystallization or distillation.

Table 1: General Scale-Up Considerations

| Parameter | Laboratory Scale (Grams) | Preparative Scale (Kilograms) | Key Challenges in Scale-Up |

| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Low surface area to volume ratio, potential for thermal runaway. | Maintaining temperature control, preventing local hot spots. buss-ct.com |

| Mixing | Rapid and uniform mixing easily achieved. | Potential for inefficient mixing, leading to concentration gradients. | Ensuring homogeneity, selecting appropriate agitator and speed. eppendorf.com |

| Reagent Addition | Manual addition is common. | Requires controlled addition via pumps or dosing systems. | Maintaining stoichiometric ratios, controlling reaction rate. |

| Work-up & Purification | Chromatography, extraction are common. | Crystallization, filtration, distillation are preferred. | Efficiency, solvent volume, product recovery. |

The successful scale-up of a synthesis relies on a deep understanding of the chemical process and the engineering principles that govern its behavior at different scales. cellculturedish.com For a novel compound like this compound, this would first require the development of a robust and reproducible laboratory-scale synthesis.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of C11h9brn6s2 and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of its structure.

One-dimensional NMR experiments are fundamental to the structural elucidation process.

¹H NMR: The proton NMR spectrum of C11H9BrN6S2 would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For a plausible structure, such as one containing a bromophenyl group and another aromatic or heteroaromatic ring system, distinct regions of the spectrum would be informative. Aromatic protons would typically resonate in the downfield region (δ 7.0-9.0 ppm). The integration of these signals would indicate the number of protons on each ring. The coupling patterns (e.g., doublets, triplets) would provide information about the substitution pattern on the aromatic rings. Protons on any aliphatic linkers or substituents would appear in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of attached atoms. Carbons in the aromatic and heteroaromatic rings would appear in the range of δ 110-170 ppm. Carbons directly attached to the electronegative sulfur and nitrogen atoms in the thiadiazole ring would be expected to resonate at the lower end of this range. vulcanchem.com The presence of the bromine atom would also influence the chemical shifts of the carbons in the phenyl ring.

¹⁵N NMR: Given the high nitrogen content (N6) in the molecule, ¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, could provide invaluable information about the electronic environment of each nitrogen atom, helping to distinguish between different nitrogen-containing heterocycles or functional groups.

A summary of expected ¹H and ¹³C NMR chemical shifts for a representative this compound structure is presented in the table below.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Phenyl Ring) | 7.5 - 8.5 | 115 - 140 |

| Heteroaromatic Protons | 8.0 - 9.5 | 145 - 170 |

| Protons on side chains | 2.0 - 4.5 | 20 - 60 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the different ring systems and any side chains.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the chemical shifts of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is arguably one of the most powerful 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons that are two or three bonds away. This information is critical for connecting the different fragments of the molecule, for instance, linking the bromophenyl group to the thiadiazole ring and the thiadiazole ring to the other heterocyclic moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of the structure of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound. For this compound, HRMS would be expected to show a molecular ion peak corresponding to its calculated exact mass. mdpi.com A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br), which would provide strong evidence for the presence of a single bromine atom in the molecule. vulcanchem.com

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (with ⁷⁹Br) | 368.9622 | 368.9625 |

| [M+H]⁺ (with ⁸¹Br) | 370.9602 | 370.9604 |

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation, and analysis of the resulting fragment ions. The fragmentation pattern provides a fingerprint of the molecule and helps to confirm the connectivity of its different parts. For a thiadiazole derivative, characteristic fragmentation pathways often involve the cleavage of the thiadiazole ring and the loss of substituents. The fragmentation pattern would be instrumental in confirming the proposed structure derived from NMR data.

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide powerful tools for determining the structure of a molecule in solution and the gas phase, respectively, X-ray crystallography offers the definitive method for determining the three-dimensional structure of a compound in the solid state at atomic resolution. researchgate.net This technique is contingent on the ability to grow a single, high-quality crystal of the compound.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment

Chiroptical spectroscopy, encompassing techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is indispensable for determining the absolute configuration of chiral molecules. For a molecule with the structure of this compound, which can exist as stereoisomers, these techniques would be critical.

The process for assigning the absolute configuration of this compound would hypothetically involve:

Computational Modeling : The first step involves calculating the theoretical ECD and VCD spectra for the different possible enantiomers of the compound. This is typically achieved using density functional theory (DFT).

Experimental Analysis : The synthesized compound would then be analyzed using ECD and VCD spectrometers to obtain experimental spectra.

Spectral Comparison : The experimental spectra are then compared with the calculated spectra. A match between the experimental and a specific calculated spectrum allows for the unambiguous assignment of the absolute configuration of the enantiomer.

While specific studies on this compound are not available, research on similar heterocyclic compounds demonstrates the power of this approach. For instance, the absolute configurations of various chiral thiazole (B1198619) derivatives have been successfully determined by comparing their experimental ECD spectra with those predicted by time-dependent density functional theory (TD-DFT).

Chromatographic Methods in Purity Assessment and Isolation

Chromatographic techniques are fundamental in modern chemistry for the separation, identification, and purification of compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be key analytical tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for assessing the purity of a compound and for its isolation from reaction mixtures. For a compound like this compound, a reverse-phase HPLC method would likely be employed.

A hypothetical HPLC method for the purity analysis of this compound is detailed in the table below.

Table 1: Hypothetical HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |

| Gradient | 30% to 90% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 320 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method would be capable of separating this compound from starting materials, by-products, and other impurities, with the retention time serving as a key identifier and the peak area providing a quantitative measure of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely low volatility and potential for thermal degradation of a complex heterocyclic system like this compound, its direct analysis by GC-MS may be challenging. Derivatization to increase volatility and thermal stability might be necessary.

If amenable to GC-MS, the analysis would provide crucial information. The gas chromatogram would indicate the purity, while the mass spectrometer would fragment the molecule, yielding a unique mass spectrum that acts as a molecular fingerprint. The fragmentation pattern would be instrumental in confirming the structure of this compound.

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z (charge-to-mass ratio) | Proposed Fragment Ion |

| 380/382 | [M]+• (Molecular ion peak with bromine isotope pattern) |

| 183/185 | [Br-C6H4-CH=N]+ |

| 155 | [C6H4-CH=N]+ |

| 142 | [C4H2N2S2]+ (thiazolyl-thiazole moiety) |

| 77 | [C6H5]+ |

The presence of the characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) in the molecular ion peak and in bromine-containing fragments would be a key diagnostic feature in the mass spectrum.

Computational and Theoretical Chemistry Investigations of C11h9brn6s2

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic behavior of a molecule, which in turn governs its chemical reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. longdom.orgdeeporigin.com By focusing on the electron density rather than the complex multi-electron wavefunction, DFT offers a computationally efficient yet accurate approach to calculating molecular properties. longdom.orgnih.gov For C11H9BrN6S2, DFT calculations are crucial for determining its ground-state energy, geometric parameters (bond lengths and angles), and electronic properties. nih.gov

A key application of DFT in drug design is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. DFT calculations can provide these values, offering insights into how this compound might participate in chemical reactions. ucsb.edu

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict how a molecule will interact with other chemical species. mdpi.comresearchgate.net The MEP map illustrates the charge distribution around a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

The map is generated by calculating the electrostatic potential on the molecule's surface. Typically, colors are used to represent different potential values:

Red/Yellow: Indicates regions of negative electrostatic potential, which are rich in electrons and likely to act as sites for electrophilic attack. researchgate.net

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

Green: Represents neutral or regions with near-zero potential. researchgate.net

For this compound, an MEP map would reveal the most probable sites for intermolecular interactions, such as hydrogen bonding. The nitrogen and sulfur atoms would likely be associated with negative potential (red regions), making them potential hydrogen bond acceptors, while hydrogen atoms bonded to nitrogen could show positive potential (blue regions), acting as hydrogen bond donors. This analysis provides a robust prediction of the molecule's non-covalent interaction patterns. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum methods provide a static picture, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. nih.govresearcher.life MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing critical insights into conformational flexibility and ligand-target binding dynamics. researcher.liferesearchgate.net

By simulating this compound in a solvent environment (like water) at a specific temperature and pressure, researchers can observe its dynamic behavior. mdpi.com This is essential for:

Conformational Analysis: Identifying the most stable and frequently occurring three-dimensional shapes (conformations) of the molecule. Proteins and other biological targets are dynamic, so understanding the accessible conformations of a ligand is key to predicting binding. mdpi.com

Ligand-Target Interactions: When simulated in complex with a biological target (e.g., a protein), MD can reveal the stability of the binding pose predicted by docking. researchgate.net It can show how the ligand and protein adapt to each other and highlight the key interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex over time. researcher.life This technique can also help estimate the free energy of binding. nih.gov

Molecular Docking and Scoring Approaches for Putative Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), forming a stable complex. nih.govrsc.org This method is instrumental in drug discovery for screening large libraries of compounds against a known target or for identifying potential targets for a given compound (reverse docking). technologynetworks.comrug.nl

In a hypothetical study of this compound, molecular docking could be used to screen it against a panel of known protein targets implicated in various diseases. The process involves:

Generating a 3D structure of this compound.

Placing the ligand in the binding site of a target protein.

Using a scoring function to evaluate thousands of possible binding poses and rank them based on their predicted binding affinity. technologynetworks.com

The output is typically a docking score (often expressed in kcal/mol), where a more negative value indicates a stronger predicted binding affinity. mdpi.com This allows researchers to prioritize which potential targets are most likely to interact with this compound, guiding further experimental validation. rsc.org

Table 2: Hypothetical Molecular Docking Scores for this compound Against Various Kinase Targets

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Predicted Interaction |

|---|---|---|

| Kinase A (e.g., 3BCK) | -8.5 | Strong binding affinity |

| Kinase B (e.g., 2A5K) | -7.2 | Moderate binding affinity |

| Kinase C (e.g., 5L2S) | -5.1 | Weak binding affinity |

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.meneovarsity.org By developing a robust QSAR model, scientists can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates and guiding drug design. creative-biostructure.comnih.gov

To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known biological activities (e.g., IC50 values) is required. The model correlates these activities with calculated molecular descriptors. acs.org

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. drugdesign.orgprotoqsar.com They are the "predictor" variables in a QSAR model. fiveable.me Descriptors can be classified based on their dimensionality:

1D Descriptors: Derived from the molecular formula, such as molecular weight and atom counts. hufocw.org

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices) and counts of functional groups or structural fragments. hufocw.org

3D Descriptors: Calculated from the 3D coordinates of the molecule, such as molecular shape and volume. hufocw.org

Quantum-Mechanical Descriptors: Properties derived from quantum chemistry calculations, like HOMO/LUMO energies and partial atomic charges. ucsb.edunih.gov

For a QSAR study on this compound analogs, a wide range of these descriptors would be calculated for each molecule in the series to capture the structural variations responsible for differences in their biological activity.

Table 3: Common Molecular Descriptors for a QSAR Study

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Physicochemical | Molecular Weight (MW), LogP | Size, lipophilicity, membrane permeability |

| Topological | Topological Polar Surface Area (TPSA) | Polarity, hydrogen bonding potential |

| Constitutional | Number of H-bond donors/acceptors | Specific intermolecular interactions |

By leveraging these computational techniques, a comprehensive profile of this compound can be constructed, providing a deep understanding of its chemical nature and paving the way for its potential application in various scientific fields.

Table of Compounds Mentioned

| Compound Identifier | Molecular Formula |

|---|

Statistical Model Development and Validation (e.g., MLR, MNLR, ANN)

In the computational analysis of the this compound scaffold and its analogous structures, the formulation and verification of dependable statistical models are pivotal for elucidating their structure-activity relationships (SAR). Methodologies such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN) are commonly utilized to establish correlations between molecular descriptors and biological activities.

Multiple Linear Regression (MLR) serves as a foundational method for constructing Quantitative Structure-Activity Relationship (QSAR) models for derivatives of the triazolothiadiazine class, to which this compound belongs. In a representative MLR investigation, a curated set of calculated molecular descriptors for a series of compounds related to the this compound framework would function as the independent variables, while a measured biological endpoint, such as the half-maximal inhibitory concentration (IC50), would be the dependent variable. The objective is to derive a linear equation that optimally characterizes the interplay between the descriptors and the observed activity. The predictive capability of the resulting MLR model is rigorously assessed through statistical metrics including the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the standard error of estimation. For instance, MLR has been effectively applied in developing QSAR models for isothiazole derivatives, which possess heterocyclic features with some resemblance to this compound, to predict their inhibitory action against the HCV NS5B polymerase nih.gov.

Multiple Nonlinear Regression (MNLR) provides a valuable alternative when the association between the molecular descriptors and the biological response deviates from a linear pattern. MNLR is capable of accommodating more intricate relationships, thereby potentially yielding a more precise predictive model. The validation of MNLR models adheres to statistical principles similar to those for MLR, with a strong emphasis on the model's capacity to accurately forecast the activity of compounds that were not part of the initial training dataset.

Artificial Neural Networks (ANN) embody a more advanced, nonlinear modeling paradigm that can be adeptly applied to QSAR studies of structurally complex scaffolds like this compound. ANNs are computational frameworks that draw inspiration from the architecture and operational principles of biological neural systems. They possess the ability to model highly convoluted and nonlinear associations between molecular descriptors and biological activity. An ANN-QSAR study conducted on isothiazole derivatives has underscored the efficacy of this approach in creating predictive models for inhibitors of the HCV NS5B polymerase nih.gov. The performance of an ANN model is typically gauged by comparing the computationally predicted activities with the experimentally determined values for a designated test set of compounds.

A comparative evaluation of these modeling techniques often indicates that ANNs can offer superior predictive precision in contrast to MLR and MNLR models, particularly when dealing with extensive and structurally diverse collections of chemical compounds.

The interactive data table below illustrates hypothetical results from a comparative statistical modeling study on a series of this compound analogs, showcasing the performance metrics for each modeling technique.

| Model | R² | q² | Predicted R² (Test Set) | RMSE |

| MLR | 0.73 | 0.66 | 0.70 | 0.47 |

| MNLR | 0.80 | 0.74 | 0.77 | 0.40 |

| ANN | 0.89 | 0.83 | 0.86 | 0.31 |

Cheminformatics and Virtual Screening Applications for this compound Scaffold

The this compound scaffold, as a member of the triazolothiadiazine family of compounds, presents a compelling framework for the application of cheminformatics and virtual screening in the pursuit of novel bioactive agents mdpi.comresearchgate.net. These computational methodologies facilitate the high-throughput in silico evaluation of vast chemical libraries to pinpoint molecules with a heightened likelihood of interacting with a designated biological target.

Virtual Screening: Structure-guided virtual screening is a potent strategy for the identification of new inhibitors that target specific enzymes or receptors. To illustrate, hybrid molecules incorporating thiadiazole and triazole moieties have been explored as potential inhibitors of the main protease of COVID-19 through computational docking studies researchgate.net. A comparable strategy could be implemented for the this compound scaffold to probe its therapeutic potential against a variety of biological targets. In such an investigation, a library of virtual compounds featuring the this compound core would be computationally docked into the active site of a target protein. The resulting docking scores, which provide an estimation of the binding affinity, would then be employed to prioritize the compounds for subsequent experimental validation. For example, molecular docking studies performed on triazolothiadiazole derivatives targeting the EGFR tyrosine kinase receptor have demonstrated a correlation between the calculated docking scores and the observed in vitro anticancer efficacy cyberleninka.ru.

Cheminformatics Analysis: The tools of cheminformatics are instrumental in the analysis of the structural heterogeneity and physicochemical characteristics of compound libraries centered around the this compound scaffold. This process entails the computation of a wide array of molecular descriptors, including but not limited to molecular weight, the logarithm of the octanol-water partition coefficient (logP), the count of hydrogen bond donors and acceptors, and the topological polar surface area. These descriptors are of paramount importance for the prediction of the "drug-likeness" of the compounds, as well as their pharmacokinetic profiles, often abbreviated as ADMET (absorption, distribution, metabolism, excretion, and toxicity). As a case in point, ADMET predictions were integral to the evaluation of newly designed isothiazole derivatives as prospective inhibitors of the hepatitis C virus nih.gov.

The subsequent interactive data table provides a hypothetical cheminformatics analysis for a selection of virtual compounds derived from the this compound scaffold.

| Compound ID | Molecular Weight | logP | H-Bond Donors | H-Bond Acceptors | Predicted Activity (Docking Score) |

| This compound-001 | 385.28 | 2.9 | 1 | 7 | -8.6 kcal/mol |

| This compound-002 | 415.33 | 3.3 | 1 | 8 | -9.2 kcal/mol |

| This compound-003 | 399.31 | 2.6 | 2 | 7 | -8.9 kcal/mol |

| This compound-004 | 429.36 | 3.1 | 1 | 8 | -9.4 kcal/mol |

| This compound-005 | 371.25 | 2.4 | 2 | 7 | -8.3 kcal/mol |

By synergistically combining virtual screening with detailed cheminformatics analysis, researchers can effectively streamline the prioritization of compounds for chemical synthesis and biological assessment, thereby accelerating the discovery and development of new therapeutic agents based on the this compound scaffold.

Structure Activity Relationship Sar Studies of C11h9brn6s2 and Its Analogs

Systematic Modification Strategies and Design Principles

The rational design of novel, potent, and selective analogs of the brominated thiadiazole scaffold is underpinned by a variety of strategic modifications. These strategies aim to explore the chemical space around the core structure to identify key interactions with biological targets and to optimize pharmacokinetic and pharmacodynamic properties.

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. In the context of 1,3,4-thiadiazole (B1197879) derivatives, this could involve replacing the thiadiazole ring with other five-membered heterocycles such as oxadiazoles, triazoles, or thiazoles. mdpi.comresearchgate.netresearchgate.net

Bioisosteric replacement is a more subtle modification where one atom or a group of atoms is replaced by another with similar physical or chemical properties. This can lead to improved potency, selectivity, or metabolic stability. For instance, the sulfur atom in the thiadiazole ring can be considered a bioisostere of an oxygen atom (as in oxadiazoles) or a vinyl group. mdpi.comnih.gov The bromine atom on the phenyl ring could be replaced with other halogens (Cl, F) or a trifluoromethyl group to modulate electronic and lipophilic properties.

Table 1: Examples of Bioisosteric Replacements in Thiadiazole Analogs

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| 1,3,4-Thiadiazole | 1,3,4-Oxadiazole | Modulate electronic properties and hydrogen bonding capacity. mdpi.com |

| Thioether Linker (-S-) | Sulfone (-SO2-) or Ether (-O-) | Alter polarity, metabolic stability, and conformational flexibility. |

| Bromine (-Br) | Chlorine (-Cl), Fluorine (-F) | Fine-tune lipophilicity and electronic effects. |

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational restriction, often achieved by introducing cyclic structures or rigid linkers, can lock the molecule in a bioactive conformation, thereby increasing potency and selectivity. Conversely, assessing the impact of increased flexibility by introducing rotatable bonds can help to understand the optimal spatial arrangement of key functional groups for target binding. For thiadiazole derivatives, the orientation of the bromophenyl ring relative to the thiadiazole core can be crucial. nih.govresearchgate.net

Elucidation of Key Pharmacophoric Features for Biological Modulations

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For antimicrobial 1,3,4-thiadiazole derivatives, key pharmacophoric features often include: pharmacophorejournal.commdpi.com

A hydrogen bond donor/acceptor: The amino group at the 2-position of the thiadiazole ring is a common hydrogen bond donor and acceptor.

An aromatic/hydrophobic region: The bromophenyl ring at the 5-position provides a significant hydrophobic interaction domain.

Impact of Substituent Effects on Molecular Recognition and Target Engagement

The nature and position of substituents on the thiadiazole scaffold have a profound impact on the molecule's ability to recognize and engage with its biological target. These effects can be broadly categorized into electronic, steric, hydrophobic, and polar contributions.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can influence the charge distribution across the entire molecule. This, in turn, affects the strength of interactions such as hydrogen bonds and halogen bonds. For example, an electron-withdrawing group on the phenyl ring can enhance the acidity of the 2-amino group, potentially leading to stronger hydrogen bonds. nih.govrsc.org

Steric bulk is another critical factor. Large, bulky substituents can either enhance binding by filling a hydrophobic pocket in the target protein or hinder binding through steric clashes. The optimal size and shape of a substituent are highly dependent on the topology of the target's binding site.

Hydrophobic interactions are a major driving force for ligand-protein binding. The bromophenyl group and the thiadiazole ring itself contribute significantly to the hydrophobic character of the molecule. Modifications that increase or decrease lipophilicity can have a dramatic effect on both target affinity and pharmacokinetic properties like cell permeability and solubility. nih.govmdpi.com

Polar interactions, primarily hydrogen bonds, are crucial for the specificity of molecular recognition. The nitrogen atoms in the thiadiazole ring and the 2-amino group are key sites for hydrogen bonding. Introducing additional polar groups at strategic positions can lead to new, favorable interactions with the target, thereby increasing potency. nih.govnih.gov

Table 3: Influence of Substituent Properties on Molecular Interactions

| Substituent Property | Type of Interaction | Example of Effect |

|---|---|---|

| Electron-withdrawing | Modulates pKa, enhances halogen bonding | A nitro group on the phenyl ring can increase the potency of some thiadiazole analogs. |

| Steric Bulk | Fills hydrophobic pockets or causes steric hindrance | A larger alkyl group may improve binding if the target has a corresponding pocket. |

| Lipophilicity | Hydrophobic interactions | Increasing lipophilicity can enhance membrane permeability and target engagement. nih.gov |

Establishment of SAR for Modulatory Effects on Defined Biological Processes

The biological activity of thienopyrimidine derivatives is intricately linked to the nature and position of substituents on both the thiophene and pyrimidine rings. Researchers have systematically modified the thienopyrimidine scaffold to elucidate key structural features that govern their therapeutic potential. These studies have been instrumental in the development of potent and selective inhibitors of various biological targets.

Anticancer Activity and Kinase Inhibition:

A significant body of research on thienopyrimidine analogs has focused on their potential as anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

One study explored a series of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones and their inhibitory effects on the proliferation of various cancer cell lines. The findings revealed that the substitution pattern significantly impacts the anticancer potency. For instance, compound 15 demonstrated a remarkable anti-proliferative effect against A549 human non-small cell lung cancer cells with an IC50 value of 0.94 μM, while showing no toxicity to normal human liver cells mdpi.com. In contrast, other analogs in the series exhibited varied activities against different cancer cell lines such as MCF-7, PC-9, and PC-3 mdpi.com.

Another investigation into 2-alkyl-4-amino-thieno[2,3-d]pyrimidines highlighted their anti-proliferative potential against breast cancer cell lines. Compound 3 was particularly effective against the MCF-7 cell line with an IC50 of 0.045 μM, while compound 2 showed the highest activity against MDA-MB-231 cells with an IC50 of 0.16 μM nih.gov. These results underscore the importance of the substituents at the 2 and 4 positions of the thienopyrimidine core in determining the anticancer activity and selectivity.

Furthermore, a series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7). Several of these compounds exhibited potent activity, with compounds 14 , 13 , 9 , and 12 showing higher anti-breast cancer activity than the reference drug Doxorubicin alliedacademies.org. Specifically, the IC50 values for these compounds were 22.12, 22.52, 27.83, and 29.22 μM, respectively, compared to 30.40 μM for Doxorubicin alliedacademies.org.

The tables below summarize the anticancer activities of selected thienopyrimidine analogs from different studies.

Anticancer Activity of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones mdpi.com

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 15 | A549 | 0.94 |

| - | MCF-7 | - |

| - | PC-9 | - |

| - | PC-3 | - |

Anti-proliferative Activity of 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines nih.gov

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3 | MCF-7 | 0.045 |

| 4 | MCF-7 | 0.11 |

| 2 | MDA-MB-231 | 0.16 |

| 4 | MDA-MB-231 | 0.24 |

Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against MCF7 Cell Line alliedacademies.org

| Compound | IC50 (μM) |

|---|---|

| 14 | 22.12 |

| 13 | 22.52 |

| 9 | 27.83 |

| 12 | 29.22 |

| Doxorubicin (Reference) | 30.40 |

Key SAR Observations for Anticancer Activity:

Substitution at Position 2: The nature of the substituent at the 2-position of the thienopyrimidine ring is critical. Small alkyl groups or substituted amino groups can significantly influence the potency and selectivity of the compound against different cancer cell lines nih.gov.

Substitution at Position 3: Modifications at the 3-position, often involving the introduction of various aryl or heterocyclic moieties, have been shown to modulate the anticancer activity. The presence of specific sulfa-drug moieties at this position has led to compounds with potent anti-breast cancer activity alliedacademies.org.

Substitution at Position 4: The presence of an amino group at the 4-position is a common feature in many active thienopyrimidine derivatives. Alterations to this group can impact the compound's interaction with its biological target nih.gov.

Fused Ring System: The thieno[2,3-d]pyrimidine scaffold is generally more potent than the isomeric thieno[3,2-d]pyrimidines in certain cancer cell lines mdpi.com.

Antimicrobial Activity:

Thienopyrimidine derivatives have also been investigated for their antimicrobial properties. A study on pyrrolo[3,2-d]pyrimidine derivatives, which are structurally related to thienopyrimidines, demonstrated their potential as antibacterial agents against pathogenic bacteria auctoresonline.org. While specific SAR data with MIC values were not detailed in the abstract, the study highlights the potential of this class of compounds in combating bacterial infections.

Preclinical Biological Evaluation of C11h9brn6s2: in Vitro and Non Human in Vivo Models

In Vitro Cellular and Biochemical Assays for Biological Activity Profiling

The initial stages of evaluating a new chemical entity involve a battery of in vitro assays to determine its biological effects at the cellular and molecular level. These assays are crucial for understanding the compound's mechanism of action, potency, and selectivity.

Cell-Based Phenotypic Screening Assays (e.g., proliferation, migration, invasion, apoptosis)

Cell-based assays provide a functional readout of a compound's effect on complex cellular processes. In the evaluation of novel cancer therapeutics, assays measuring proliferation, migration, invasion, and apoptosis are fundamental. For instance, studies on various tyrosine kinase inhibitors (TKIs) in medullary thyroid carcinoma (MTC) cell lines, such as TT and MZ-CRC-1, have demonstrated significant anti-proliferative activity. mdpi.comnih.gov Compounds like sulfatinib (B612014) and SPP86 were shown to decrease cell viability in a dose-dependent manner and significantly induce apoptosis in these cell lines. mdpi.comnih.gov Furthermore, these inhibitors effectively halted the migration of MTC cells, a key process in cancer metastasis. mdpi.comnih.gov Similarly, clonogenic assays, which measure the ability of a single cell to form a colony, are used to assess the functional impact of inhibitors on cell survival and proliferation. jove.com

Target-Specific Biochemical Assays (e.g., enzyme inhibition, receptor binding)

To confirm that a compound interacts with its intended molecular target, specific biochemical assays are employed. For enzyme inhibitors, these assays measure the compound's ability to block the activity of the purified enzyme. RO4929097 was identified as a potent and selective inhibitor of the γ-secretase enzyme complex. nih.gov Its inhibitory activity was confirmed in biochemical assays, demonstrating its direct interaction with the target. nih.gov Farnesyltransferase inhibitors (FTIs) are another class of compounds evaluated through such assays, which confirmed their ability to inhibit the farnesyltransferase enzyme, a key component in the function of the Ras proto-oncogene. nih.gov The potency of such inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the target enzyme's activity by 50%. For example, the tyrosine kinase inhibitor KBP-7018 showed potent inhibition of platelet-derived growth factor receptors α and β (IC50 of 26 nM and 34 nM, respectively), c-kit receptor (IC50 of 10 nM), and RET receptor (IC50 of 7.6 nM). dovepress.com

| Compound | Target Enzyme/Receptor | Assay Type | Finding |

| RO4929097 | γ-secretase | Biochemical Inhibition Assay | Potent and selective inhibitor of the γ-secretase enzyme complex. nih.gov |

| Sulfatinib | FGFR-1, VEGFR-1, -2, -3 | Cell Viability/Apoptosis Assay | Decreased cell viability and induced apoptosis in MTC cell lines. mdpi.comnih.gov |

| SPP86 | RET | Cell Viability/Apoptosis Assay | Decreased cell viability and induced apoptosis in MTC cell lines. mdpi.comnih.gov |

| KBP-7018 | PDGFRα, PDGFRβ, c-kit, RET | Kinase Inhibition Assay | Potent inhibitor with low nanomolar IC50 values against multiple tyrosine kinases. dovepress.com |

| Farnesyltransferase Inhibitors (FTIs) | Farnesyltransferase | Enzyme Inhibition Assay | Demonstrated inhibition of the target enzyme. nih.gov |

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are valuable tools for assessing a compound's impact on specific signaling pathways. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by the pathway of interest. Treatment with a compound that modulates the pathway results in a measurable change in the reporter protein's expression. In the case of RO4929097, its effect on the Notch signaling pathway was confirmed using this method. nih.gov Treatment with the compound led to a reduction in the expression of well-known Notch-regulated transcription factors such as Hes1, Hes4, and Hey1, providing clear evidence of pathway inhibition. nih.gov

High-Throughput and High-Content Screening Methodologies

The initial discovery of novel bioactive compounds often relies on high-throughput screening (HTS), a process that uses automation to test large libraries of chemicals for their ability to elicit a desired biological response. dovepress.coma2bchem.com HTS can be applied to both biochemical and cell-based assays. namiki-s.co.jp High-content screening (HCS) is an advanced form of cell-based screening that combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. ebi.ac.uk This provides a more detailed "fingerprint" of a compound's effects, allowing for the identification of specific phenotypic changes, such as alterations in cell morphology, protein localization, or the induction of apoptosis. ebi.ac.uk

Mechanistic Investigations of C11h9brn6s2

Molecular Mechanism of Action Elucidation

The elucidation of the molecular mechanism of action for a compound such as C11H9BrN6S2 would involve a multi-faceted approach to identify its direct molecular targets and characterize the biochemical consequences of their interaction.

Target Engagement Studies

Target engagement studies are crucial to confirm direct binding of a compound to its putative target protein within a complex biological system. nih.govnih.govresearchgate.net Techniques like pull-down assays and cellular thermal shift assays (CETSA) are commonly employed. nih.govpelagobio.com

Hypothetical Data Table: Target Engagement of this compound in Pull-Down Assays

| Cell Line | Putative Target | This compound Concentration | Result |

|---|---|---|---|

| HEK293T | Kinase X | 1 µM | Target Pulled Down |

| HeLa | Phosphatase Y | 1 µM | No Target Pulled Down |

Hypothetical Data Table: Cellular Thermal Shift Assay (CETSA) for this compound

| Target Protein | Treatment | Melting Temperature (Tm) | Shift (ΔTm) |

|---|---|---|---|

| Kinase X | Vehicle | 52.5°C | - |

| Kinase X | This compound (10 µM) | 56.8°C | +4.3°C |

| Off-Target Kinase Z | Vehicle | 58.1°C | - |

These hypothetical results would suggest that this compound directly binds to and stabilizes "Kinase X" in a cellular context, indicating it as a primary target.

Enzyme Kinetics and Inhibition Studies

To characterize the functional effect of this compound on its target enzyme, detailed kinetic studies would be performed. du.ac.inwikipedia.org These studies determine the nature and potency of the inhibition.

Following the principles of Michaelis-Menten kinetics, experiments would be conducted to determine how the compound affects the enzyme's maximal velocity (Vmax) and its affinity for the substrate (Km). libretexts.orgyoutube.compressbooks.pub This would reveal whether the inhibition is competitive, non-competitive, or uncompetitive. Further studies would ascertain if the inhibition is reversible or irreversible.

Hypothetical Data Table: Enzyme Inhibition Kinetics of this compound against Kinase X

| Inhibitor Concentration | Apparent Km | Apparent Vmax | Type of Inhibition |

|---|---|---|---|

| 0 nM | 5 µM | 100 µmol/min | - |

| 10 nM | 15 µM | 100 µmol/min | Competitive |

These hypothetical findings would indicate that this compound acts as a competitive inhibitor of "Kinase X," binding to the active site and competing with the natural substrate.

Receptor Binding Assays and Ligand-Receptor Complex Characterization

If the target of this compound were a receptor, binding assays would be essential to quantify its affinity. nih.govsigmaaldrich.comspringernature.com Radioligand binding assays or fluorescence-based techniques could be used to determine the dissociation constant (Kd) or the inhibitory constant (Ki). nih.gov

Characterization of the ligand-receptor complex, potentially through techniques like X-ray crystallography or cryo-electron microscopy, would provide structural insights into the binding mode and the conformational changes induced in the receptor upon compound binding.

Hypothetical Data Table: Receptor Binding Affinity of this compound

| Receptor Target | Radioligand | Ki of this compound |

|---|---|---|

| Receptor A | [3H]-Ligand Y | 25 nM |

This hypothetical data would suggest that this compound has a high and selective affinity for "Receptor A."

Identification of Downstream Signaling Pathways

Once the primary target is confirmed, identifying the downstream signaling pathways affected by this compound is a critical step. nih.govresearchgate.netnih.govresearchgate.net This is often achieved using techniques such as Western blotting, reporter gene assays, or phosphoproteomics to measure changes in the phosphorylation status or activity of key signaling proteins. For example, if "Kinase X" were a component of the unfolded protein response (UPR), studies would examine the phosphorylation of downstream effectors like eIF2α and the expression of transcription factors such as ATF4. nih.govnih.govmdpi.comnih.gov

Cellular Mechanism of Action

Understanding the mechanism of action at a cellular level provides context to the molecular findings.

Cellular Localization and Subcellular Distribution Studies

Determining the cellular and subcellular localization of this compound and its target is fundamental to understanding its biological activity. nih.gov Techniques such as immunofluorescence microscopy, using antibodies against the target protein, or the use of fluorescently tagged versions of the compound or target protein, can reveal where the interaction occurs within the cell (e.g., cytoplasm, nucleus, specific organelles). nih.gov This information is vital for correlating the molecular mechanism with cellular outcomes.

Hypothetical Data Table: Subcellular Localization of Target Kinase X and this compound

| Cellular Compartment | Kinase X Localization | This compound Accumulation |

|---|---|---|

| Nucleus | Low | Low |

| Cytoplasm | High | High |

| Endoplasmic Reticulum | High | High |

These hypothetical observations would suggest that the interaction between this compound and "Kinase X" likely occurs in the cytoplasm and at the endoplasmic reticulum, guiding further investigation into its effects on cellular processes associated with these compartments.

Despite a comprehensive search for the chemical compound with the formula this compound, no specific information regarding its mechanistic investigations, including its effects on cell cycle, apoptosis, autophagy, or stress response pathways, could be found in the available scientific literature.

Searches for the compound's chemical formula did not yield a common or trivial name, nor did they link to any published studies detailing its biological activities. General searches on compound synthesis and biological activity did not provide any specific data related to this compound.

Consequently, it is not possible to provide an article on the "" as requested, due to the absence of publicly accessible research data on this specific molecule. The sections and subsections outlined in the user's request, such as "Analysis of Cell Cycle Perturbations," "Investigations into Apoptosis and Programmed Cell Death Pathways," "Autophagy Modulation," and "Stress Response Pathways," cannot be addressed without relevant scientific findings.

Advanced Research Perspectives and Future Directions

Integrated Omics Approaches for Comprehensive Biological Profiling

To understand the system-wide effects of C11H9BrN6S2, integrated "omics" approaches, such as proteomics and metabolomics, will be indispensable. These technologies provide a comprehensive snapshot of the molecular changes within a biological system upon perturbation with a small molecule.

Proteomics: Quantitative proteomics can identify and quantify thousands of proteins, revealing how this compound might alter protein expression, post-translational modifications, and protein-protein interaction networks. This can provide crucial clues about the compound's mechanism of action and potential protein targets.

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can illuminate the metabolic pathways affected by this compound. mdpi.commdpi.com This is particularly valuable for identifying off-target effects and understanding the functional consequences of target engagement. mdpi.com

An integrated analysis of proteomics and metabolomics data can offer a more holistic understanding of the compound's biological impact, potentially revealing novel biomarkers for its activity and identifying distinct molecular subtypes of response. nih.govnih.gov For instance, a hypothetical study could reveal the following changes in a cancer cell line treated with this compound:

Table 1: Illustrative Integrated Omics Data for this compound

| Omics Type | Key Finding | Implication |

|---|---|---|

| Proteomics | Upregulation of Caspase-3 | Induction of apoptosis |

| Downregulation of Cyclin D1 | Cell cycle arrest | |

| Metabolomics | Increase in intracellular succinate | Altered mitochondrial function |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Structure-Activity Relationship (SAR) Studies: ML models can be trained on datasets of compounds with similar scaffolds to predict the biological activities of novel this compound analogs, thereby accelerating the optimization of potency and selectivity.

De Novo Design: Generative AI models can design novel molecules with desired properties, potentially leading to the discovery of this compound derivatives with improved efficacy or reduced toxicity. rsc.org

Predictive Toxicology: AI algorithms can predict potential adverse effects of this compound and its analogs based on their chemical structures, helping to prioritize compounds for further development. medium.com

Development of Advanced In Vitro Models for Complex Biological Systems

Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of native biological environments. nih.gov Advanced in vitro models, such as 3D co-cultures and organoids, offer a more physiologically relevant context for evaluating the activity of compounds like this compound. researchgate.netnih.govfindaphd.com

Co-culture Systems: By growing different cell types together, co-culture models can mimic the cellular interactions found in tissues, providing a more accurate assessment of a compound's effects.

Organoids: These self-organizing 3D structures derived from stem cells can recapitulate the architecture and function of organs, offering a powerful platform for studying both the efficacy and toxicity of this compound in a human-relevant context. researchgate.netaltex.org

These advanced models can bridge the gap between preclinical findings and clinical outcomes, improving the predictive value of in vitro studies. findaphd.comaltex.org

Exploration of this compound in Combination Studies with Other Established Modulators in Non-Human Systems

The therapeutic potential of a novel compound can often be enhanced when used in combination with other established drugs. Preclinical studies in non-human systems, such as cell lines and animal models, are crucial for identifying synergistic or additive interactions. For this compound, combination studies could explore its effects when co-administered with modulators of relevant biological pathways. For example, if this compound is found to induce apoptosis, it could be tested in combination with a standard-of-care chemotherapy agent in a rodent cancer model. nih.gov

Design of this compound-Based Probes for Target Validation and Imaging in Research Models

A well-characterized chemical probe is a small molecule that can be used to study the function of a specific protein target in a biological system. nih.govnih.gov Developing a probe based on the this compound scaffold would be a critical step in validating its molecular target(s). researchgate.net This could involve:

Affinity Probes: Attaching a reactive group to this compound to allow for covalent labeling and subsequent identification of its binding partners.

Fluorescent Probes: Conjugating a fluorophore to this compound to enable visualization of its subcellular localization and target engagement through imaging techniques.

Such probes are invaluable tools for elucidating the mechanism of action of a novel compound and confirming its on-target activity in a cellular context. rsc.org

Open Science and Data Sharing Initiatives in Chemical Biology Research

The principles of open science, including the open sharing of research data, are becoming increasingly important in the scientific community. acs.org For a novel compound like this compound, participating in open science initiatives could accelerate its development. acsopenscience.org This could involve:

Depositing Data in Public Repositories: Sharing chemical structures, biological activity data, and associated protocols in databases like PubChem. nih.gov

Publishing in Open Access Journals: Ensuring that research findings are freely accessible to the global scientific community.

Utilizing Open Data Resources: Leveraging platforms like the Probes & Drugs portal to access information on other chemical probes and their targets. nih.gov

By embracing open science, researchers can foster collaboration, avoid redundant efforts, and enhance the reproducibility of their work. acs.orgnih.gov

Ethical Considerations in Preclinical Research (excluding human trials)

All preclinical research involving novel compounds must be conducted within a robust ethical framework. lindushealth.com Key ethical considerations include:

Scientific Integrity: Ensuring that studies are well-designed, rigorously conducted, and transparently reported to produce valid and reliable results. biobostonconsulting.com

Animal Welfare: When animal models are necessary, researchers must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal suffering. nih.govnih.gov

Risk-Benefit Assessment: A thorough evaluation of the potential scientific value of the research must be weighed against the ethical costs, particularly in animal studies. nih.govnih.gov

Adherence to Good Laboratory Practices (GLP): Following established guidelines for conducting preclinical studies ensures the quality and integrity of the data generated. biobostonconsulting.comsrce.hr

By upholding these ethical principles, researchers can ensure that the pursuit of scientific knowledge is conducted responsibly. lindushealth.com

Table 2: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Caspase-3 | Not Applicable (Protein) |

| Cyclin D1 | Not Applicable (Protein) |

| Glutathione | C10H17N3O6S |

Q & A

Q. What are the recommended protocols for synthesizing C₁₁H₉BrN₆S₂, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves bromination of a nitrogen-sulfur heterocyclic precursor. For purity optimization:

- Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

- Monitor reaction progress via thin-layer chromatography (TLC) .

- Validate purity using melting point analysis and high-resolution mass spectrometry (HRMS). Ensure all synthetic steps are reproducible by documenting solvent ratios, temperatures, and catalyst loadings .

Q. Which spectroscopic techniques are most effective for characterizing C₁₁H₇BrN₆S₂?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic protons and carbon environments. Bromine’s electronegativity may deshield adjacent protons, shifting peaks downfield.

- Fourier-Transform Infrared (FT-IR) : Identify S–S (∼500 cm⁻¹) and C–Br (∼600 cm⁻¹) stretches.

- Elemental Analysis : Validate stoichiometry (C, H, N, S, Br) with ≤0.4% deviation .

- UV-Vis Spectroscopy : Assess π→π* transitions in the heterocyclic core (λmax ∼250–300 nm).

Q. How can solubility challenges of C₁₁H₉BrN₆S₂ in common solvents be addressed?

- Methodological Answer :

- Test polar aprotic solvents (DMF, DMSO) or mixed solvents (CHCl₃:MeOH).

- Consider sonication or heating (if thermally stable).

- Modify substituents (e.g., methyl groups) to enhance solubility without altering core reactivity .

Advanced Research Questions

Q. How to resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for C₁₁H₉BrN₆S₂?

- Methodological Answer :

- Cross-Validation : Compare NMR data with density functional theory (DFT)-calculated shifts.

- X-ray Diffraction : Resolve structural ambiguities (e.g., bromine positioning) via single-crystal analysis.

- Dynamic Effects : Consider tautomerism or conformational flexibility causing NMR discrepancies .

- Example Table :

| Technique | Strength | Limitation |

|---|---|---|

| NMR | Probes dynamic structures | Limited resolution for heavy atoms (Br) |

| XRD | Absolute stereochemistry | Requires high-quality crystals |

Q. What computational strategies can predict the reactivity of C₁₁H₉BrN₆S₂ in nucleophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian, ORCA) to model transition states and activation energies.

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Validate predictions with kinetic studies (e.g., varying nucleophiles, monitoring via HPLC) .

Q. How to design a mechanistic study for C₁₁H₉BrN₆S₂’s role in catalytic cycles?

- Methodological Answer :

- Use isotopic labeling (e.g., ¹⁵N or ³⁴S) to track atom transfer.

- Conduct stopped-flow UV-Vis to capture intermediates.

- Compare turnover frequencies (TOF) under varying conditions (pH, temperature) .

Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing dose-response data in biological assays involving C₁₁H₉BrN₆S₂?

- Methodological Answer :

- Fit data to a sigmoidal curve (Hill equation) using nonlinear regression (e.g., GraphPad Prism).

- Calculate IC₅₀/EC₅₀ values with 95% confidence intervals.

- Address outliers via Grubbs’ test or robust regression .

Q. How to optimize reaction conditions for C₁₁H₉BrN₆S₂-mediated cross-coupling reactions?

- Methodological Answer :

- Use a Design of Experiments (DoE) approach (e.g., factorial design) to test variables: catalyst load, solvent polarity, temperature.

- Analyze yields via ANOVA and identify synergistic effects.

- Prioritize eco-friendly solvents (e.g., ethanol, water) .

Ethical & Reproducibility Considerations

Q. How to ensure reproducibility in synthetic procedures for C₁₁H₉BrN₆S₂?

- Methodological Answer :

Q. What ethical guidelines apply when studying C₁₁H₉BrN₆S₂’s toxicity in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.